![molecular formula C13H12FN5O B2689728 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-09-1](/img/structure/B2689728.png)
7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a synthetic organic compound . It has a molecular weight of 273.27 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H12FN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.27 . It is recommended to be stored at temperatures between 28 C .Scientific Research Applications
Tuberculostatic Activity
Research has found that structural analogs of antituberculous agents, including compounds related to the triazolopyrimidine class, have been synthesized and evaluated for their tuberculostatic activity. These studies aim to identify new potential treatments for tuberculosis by exploring the structure-activity relationships of these compounds, thus contributing to the ongoing fight against this infectious disease (Titova et al., 2019).
Anticancer Agents
Another application of triazolopyrimidines is in the development of anticancer agents. A class of triazolopyrimidines has been discovered to inhibit tubulin polymerization in a unique manner, differing from other well-known cancer drugs like paclitaxel. This unique mechanism, coupled with the ability to overcome multidrug resistance, makes them a promising avenue for cancer treatment. The research highlights the importance of specific structural features for optimal activity against cancer cells, providing insights into the design of new anticancer compounds (Zhang et al., 2007).
Antiviral Drug Synthesis
The compound has also found applications in the synthesis of intermediates for antiviral drugs. Specifically, it has been involved in the synthesis of an intermediate product for the antiviral drug Triazid®, showcasing its utility in pharmaceutical manufacturing and contributing to the development of treatments for viral infections (Baklykov et al., 2019).
Antitumor and Antimicrobial Activities
Research into the applications of triazolopyrimidines extends into exploring their antitumor and antimicrobial potentials. Novel compounds synthesized using triazolopyrimidines as building blocks have shown promising activities against certain cancer cell lines and microbial strains, illustrating the broad spectrum of pharmacological activities that these compounds might possess (Riyadh, 2011).
Future Directions
The future directions of this compound could involve further exploration of its biological activities. Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . Therefore, this compound could potentially be explored for similar activities in future research.
properties
IUPAC Name |
7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWRHVHKMDGSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

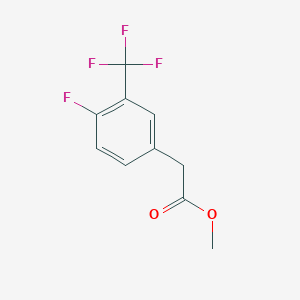
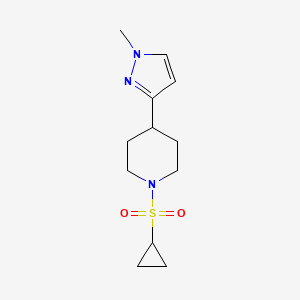
![N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2689650.png)
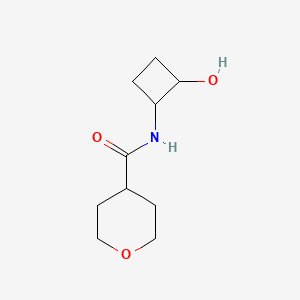
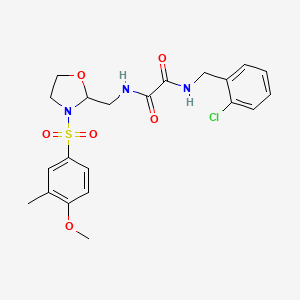
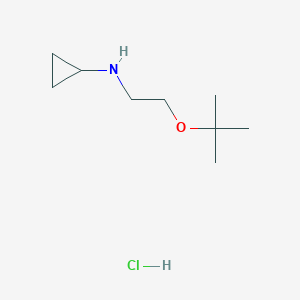

![ethyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689657.png)
![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2689660.png)



![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2689668.png)